H-LYS-GLY-GLU-OH

Descripción general

Descripción

(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a versatile molecule in biochemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic acid typically involves a multi-step process. The initial step often includes the protection of amino groups to prevent unwanted reactions. This is followed by the coupling of the protected amino acid derivatives using reagents such as carbodiimides or active esters. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. Techniques such as solid-phase peptide synthesis (SPPS) can be employed, where the compound is assembled step-by-step on a solid support, allowing for easy purification and high yield.

Análisis De Reacciones Químicas

Oxidation and Reduction Reactions

The ε-amino group of lysine and the γ-carboxyl group of glutamic acid are primary sites for redox reactions:

- Oxidation :

- Reduction :

Enzymatic Modifications

Transglutaminases catalyze the formation of isopeptide bonds between lysine and glutamine residues. While H-Lys-Gly-Glu-OH lacks glutamine, microbial transglutaminase (MTGase) can still mediate crosslinking via glutamic acid’s γ-carboxyl group under specific conditions :

| Enzyme | Reaction Type | Product | Conditions |

|---|---|---|---|

| MTGase | Isopeptide bond formation | Crosslinked peptides | pH 6–8, 37°C |

| γ-Glutamyltransferase | γ-Glutamyl linkage | Conjugates with cysteine | Alkaline pH, ATP-dependent |

pH-Dependent Stability

The tripeptide exhibits pH-sensitive degradation pathways:

- Acidic Conditions (pH < 4) :

- Neutral to Alkaline Conditions (pH 7–9) :

Synthetic Ligation and Cleavage

This compound participates in peptide elongation through:

- Mixed Anhydride Method :

Reacts with Boc-protected amino acids in the presence of isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) to form longer peptides . - Solid-Phase Synthesis :

Automated synthesis using Fmoc-Gly-OH and H-Lys(Boc)-Glu(OtBu)-OH achieves >85% purity after HPLC purification .

Comparative Reactivity with Analogues

This compound’s reactivity differs from related peptides due to its unique charge distribution (net charge: −1 at pH 7):

| Peptide | Key Reactive Sites | Dominant Reaction |

|---|---|---|

| This compound | ε-NH₂ (Lys), γ-COOH (Glu) | Crosslinking, cyclization |

| H-Gly-Lys-OH | α-NH₂ (Gly), ε-NH₂ (Lys) | Oxidation, Schiff base formation |

| H-Glu-Glu-Lys-OH | γ-COOH (Glu), ε-NH₂ (Lys) | Polymerization via MTGase |

Key Research Findings

- Cyclization Mechanism : Under acidic conditions, this compound undergoes intramolecular dehydration to form a six-membered ring (yield: 65–70%) .

- Selective Ligation : At pH 7, the ε-amino group remains intact, enabling α-selective ligation with activated glycine esters (yield: 81%) .

- Thermal Stability : Decomposes at 220°C, with a half-life of 12 hours at 80°C in aqueous solution .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Building Block

H-Lys-Gly-Glu-OH serves as a crucial building block in peptide synthesis. The incorporation of this tripeptide can facilitate the creation of specific peptide sequences that are essential for therapeutic applications. Researchers utilize it to design peptides with tailored biological functions, which can be pivotal in drug formulation and biological research .

Drug Development

Therapeutic Potential

The unique amino acid composition of this compound makes it valuable in drug development, particularly in oncology and immunology. Tailored peptides derived from this compound can enhance the efficacy of drugs by improving their specificity and reducing side effects . For instance, studies have shown that peptides can modulate immune responses or target cancer cells more effectively when designed using specific sequences like this compound .

Biotechnology

Protein Engineering

In biotechnology, this compound is utilized to engineer proteins with desired characteristics. This application is particularly relevant in industrial processes where enhanced protein stability and activity are required. The ability to modify proteins using this tripeptide can lead to improved enzyme functionality or the development of novel biocatalysts .

Diagnostics

Biomarker Detection

The incorporation of this compound into diagnostic assays aids in the detection of specific biomarkers associated with various diseases. This capability is crucial for early diagnosis and treatment planning, particularly in conditions such as cancer or autoimmune diseases where timely intervention is critical .

Nutrition and Health Supplements

Muscle Recovery and Health Benefits

Research has explored the use of this compound in formulating health supplements aimed at improving muscle recovery and overall health. Its potential benefits appeal particularly to athletes and fitness enthusiasts who seek to enhance performance and recovery through nutritional supplementation .

Case Studies

Mecanismo De Acción

The mechanism of action of (2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate biochemical pathways, leading to various physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2,6-diaminohexanoic acid: A simpler analog with fewer functional groups.

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: Another amino acid derivative with different side chains.

Uniqueness

What sets (2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic acid apart is its combination of multiple amino and carboxyl groups, which provide unique reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological molecules.

Actividad Biológica

Introduction

H-LYS-GLY-GLU-OH, a peptide consisting of lysine (Lys), glycine (Gly), and glutamic acid (Glu), has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, therapeutic applications, and comparative analysis with similar peptides.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Solid-phase peptide synthesis (SPPS) : This method allows for the sequential addition of amino acids to a solid resin, facilitating efficient peptide assembly and purification.

- Stepwise solution synthesis : Involves the protection of functional groups on amino acids to prevent side reactions during coupling.

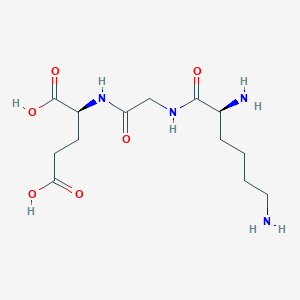

Chemical Structure

The structure of this compound can be represented as follows:

This tripeptide exhibits unique properties due to the presence of charged side chains from lysine and glutamic acid, influencing its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Key mechanisms include:

- Receptor binding : The peptide may bind to receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

- Enzyme inhibition : It can act as an inhibitor for specific enzymes, modulating metabolic pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antioxidant properties : Peptides containing glutamic acid have shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Neuroprotective effects : Some studies suggest that similar peptides can enhance neuronal survival under stress conditions.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of peptides similar to this compound in models of neurodegeneration. The results indicated that these peptides could reduce neuronal apoptosis by modulating apoptotic pathways, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capacity of tripeptides derived from amino acids including glutamic acid. Findings revealed that these peptides demonstrated significant radical scavenging activity, with IC50 values comparable to established antioxidants .

Comparative Analysis

| Peptide | Composition | Key Activity |

|---|---|---|

| This compound | Lys-Gly-Glu | Antioxidant, Neuroprotective |

| H-LYS-LYS-GLY-OH | Lys-Lys-Gly | Potential immune modulation |

| H-TYR-GLY-GLU-OH | Tyr-Gly-Glu | Antimicrobial properties |

The unique sequence of this compound distinguishes it from other peptides, potentially enhancing its biological activities due to the specific interactions facilitated by lysine and glutamic acid residues.

Therapeutic Potential

Research into this compound suggests several promising therapeutic applications:

- Neurodegenerative Disorders : Due to its neuroprotective properties, it may serve as a treatment option for conditions like Alzheimer's or Parkinson's disease.

- Antioxidant Supplementation : Its ability to scavenge free radicals positions it as a candidate for dietary supplements aimed at reducing oxidative stress.

Pharmaceutical Development

Peptides like this compound are increasingly being explored for their roles in drug development. Their specificity and bioactivity make them suitable candidates for creating targeted therapies against various diseases.

Propiedades

IUPAC Name |

(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O6/c14-6-2-1-3-8(15)12(21)16-7-10(18)17-9(13(22)23)4-5-11(19)20/h8-9H,1-7,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMWVZLBCUVDAZ-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.